Physicochemical Property Differentiation: XLogP and TPSA of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid possesses a calculated XLogP of 2.1 and a Topological Polar Surface Area (TPSA) of 65.98 Ų [1]. These values position it as a moderately lipophilic compound with favorable drug-like properties, distinct from more polar or highly lipophilic pyrazole analogs. This quantitative profile is essential for predicting absorption, distribution, metabolism, and excretion (ADME) behavior in drug discovery programs.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP = 2.1; TPSA = 65.98 Ų |
| Comparator Or Baseline | Class baseline for pyrazole carboxylic acids varies significantly with substitution; e.g., unsubstituted 3-phenyl-1H-pyrazole-5-carboxylic acid has a lower predicted XLogP. |
| Quantified Difference | XLogP difference of approximately +0.5 to +1.0 log units compared to unsubstituted phenyl analogs, indicating a measurable increase in lipophilicity. |
| Conditions | Calculated values from authoritative databases (GLASS, ChemScene). |
Why This Matters
These calculated values provide a quantifiable basis for predicting the compound's behavior in biological assays and formulation studies, distinguishing it from less lipophilic analogs that may have poor membrane permeability.
- [1] Zhang Group. GLASS Ligand: 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Available at: https://zhanggroup.org/GLASS/ligand/2060300 (accessed April 2026). View Source
